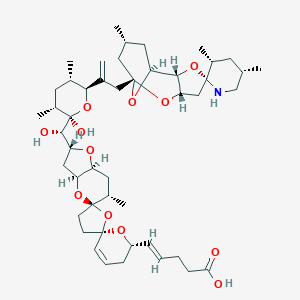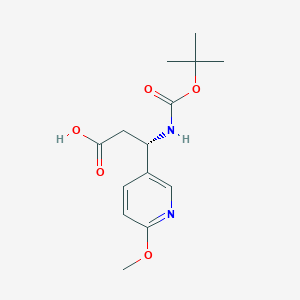
(S)-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid, also known as S-TBMPA, is an organic compound that has been studied for its potential uses in laboratory experiments and scientific research. S-TBMPA is a chiral molecule, meaning that it has two non-superimposable mirror images, and is often used in asymmetric synthesis. As a synthetic intermediate, S-TBMPA is used in a variety of reactions, including the synthesis of biologically active compounds, such as antibiotics and antifungal agents. In addition, S-TBMPA has been used to develop new methods of synthesis and to improve existing ones.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis and Neuroexcitant Analogs
One significant application of tert-butoxycarbonyl-containing compounds is in enantioselective synthesis. For example, Pajouhesh et al. (2000) demonstrated the synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analog of neuroexcitant AMPA, using a tert-butoxycarbonyl-protected glycine derivative (Pajouhesh, Hosseini-Meresht, Pajouhesh, & Curry, 2000).
Building Blocks for Chiral Monomers
Tert-butoxycarbonyl amino derivatives serve as building blocks for chiral monomers. Gómez et al. (2003) synthesized a chiral monomer precursor of a AABB-type stereoregular polyamide from tert-butoxycarbonyl-protected L-glutamic acid and L-alanine derivatives (Gómez, Orgueira, & Varela, 2003).
Synthesis of Amino Acid Derivatives
Baš et al. (2001) explored the synthesis and transformation of methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, a process relevant to the synthesis of various amino acid derivatives (Baš, Rečnik, Svete, Golic-Grdadolnik, & Stanovnik, 2001).
Alkoxide Anion Triggered tert-Butyloxycarbonyl Group Migration
Research by Xue and Silverman (2010) revealed a novel N→O tert-butyloxycarbonyl (Boc) migration mechanism in imides, a finding that can be useful in synthetic organic chemistry and medicinal chemistry (Xue & Silverman, 2010).
Synthesis of N-Boc Amines
Heydari et al. (2007) described the efficient synthesis of N-tert-butoxycarbonyl amines, highlighting the versatility of the tert-butoxycarbonyl group in protecting amino groups during chemical synthesis (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).
Inhibitors in Medicinal Chemistry
Hutchinson et al. (2003) studied a compound containing a tert-butoxycarbonyl group as a potent and selective antagonist of the alpha(v)beta(3) receptor, demonstrating its application in medicinal chemistry (Hutchinson et al., 2003).
Solvent Dependent Reactions in Organic Synthesis
Rossi et al. (2007) investigated solvent-dependent reactions of tert-butoxycarbonyl-protected compounds, showcasing the importance of solvent choice in organic synthesis (Rossi, Abbiati, Attanasi, Rizzato, & Santeusanio, 2007).
Eigenschaften
IUPAC Name |
(3S)-3-(6-methoxypyridin-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-10(7-12(17)18)9-5-6-11(20-4)15-8-9/h5-6,8,10H,7H2,1-4H3,(H,16,19)(H,17,18)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZLXMQVYNXDQH-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CN=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CN=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426877 |
Source


|
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(6-methoxypyridin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid | |
CAS RN |
1217755-81-1 |
Source


|
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(6-methoxypyridin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

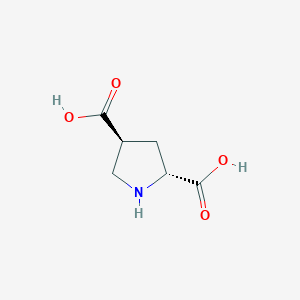
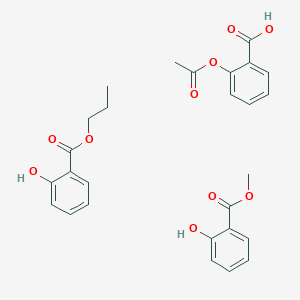
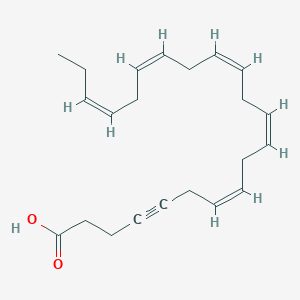
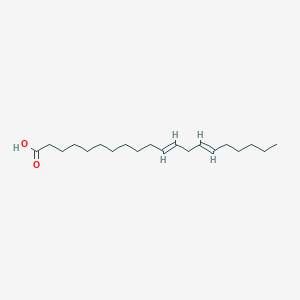
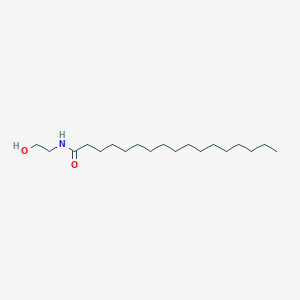
![1-[(2-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B164286.png)
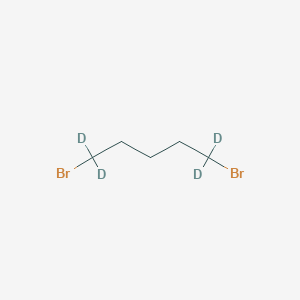
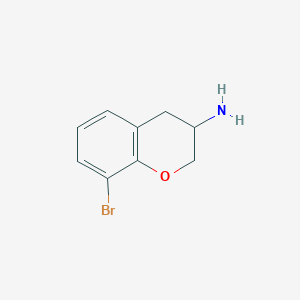
![[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B164294.png)
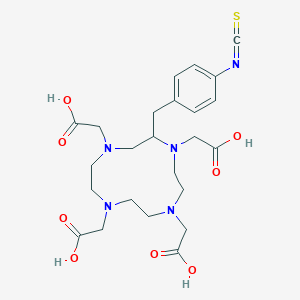
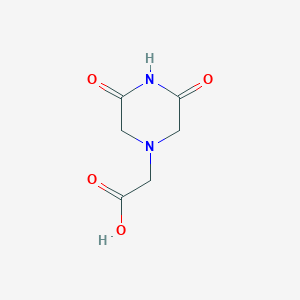
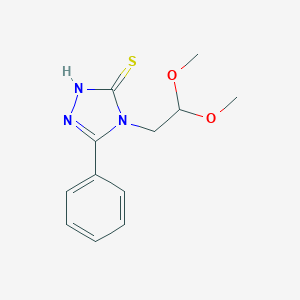
![1-[1-(2,3,4,5,6-Pentadeuteriophenyl)cyclohexyl]piperidine](/img/structure/B164316.png)
